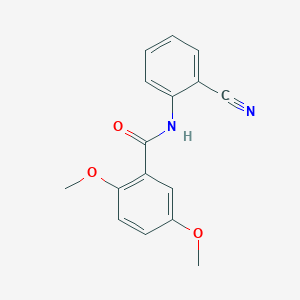

N-(2-cyanophenyl)-2,5-dimethoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-cyanophenyl)-2,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-20-12-7-8-15(21-2)13(9-12)16(19)18-14-6-4-3-5-11(14)10-17/h3-9H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVYMOKEPVGATG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)NC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical and Biological Properties of Dabrafenib (CAS 1195765-45-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially queried under CAS 955845-89-3, the compound of interest has been identified as Dabrafenib, a potent and selective inhibitor of mutated BRAF kinases. This guide provides a comprehensive overview of its chemical and physical properties, its mechanism of action within the context of the MAPK signaling pathway, and practical insights into its experimental application. As a senior application scientist, the following sections are structured to deliver not just data, but a deeper understanding of the causality behind the compound's behavior and its application in research and drug development.

I. Chemical Identity and Nomenclature

A solid foundation in the chemical identity of a compound is paramount for unambiguous scientific communication and accurate experimental design. Dabrafenib is a complex heterocyclic molecule with multiple functional groups that dictate its physicochemical and biological properties.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | [1] |

| CAS Number | 1195765-45-7 | [2] |

| Synonyms | GSK2118436, GSK-2118436, Tafinlar | [1][2] |

| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | [1] |

| Molecular Weight | 519.56 g/mol | [2] |

| InChIKey | BFSMGDJOXZAERB-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F | [1] |

II. Physicochemical Properties

The physicochemical properties of Dabrafenib are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and handling characteristics.

Table 2: Physicochemical Data

| Property | Value | Remarks and Experimental Context | Source |

| Physical State | White to slightly colored solid | Observed at standard conditions. | [3] |

| Melting Point | >234°C (decomposes) for Dabrafenib Mesylate | The mesylate salt is the form used in the marketed formulation. The high melting point with decomposition is indicative of a stable crystalline solid. | [4] |

| Solubility | Very slightly soluble at pH 1, practically insoluble above pH 4 in aqueous media. Soluble in DMSO (up to 30 mg/mL with warming) and Ethanol (up to 1 mg/mL with warming). | The pH-dependent aqueous solubility is a key consideration for oral bioavailability and in vitro assay buffer selection. The use of organic solvents like DMSO is standard for in vitro stock solution preparation. | [3][5] |

| pKa | Sulfonamide: 6.6; Pyrimidine: 2.2; Thiazole: -1.5 | The multiple pKa values reflect the presence of both acidic (sulfonamide) and basic (pyrimidine) functional groups, influencing its ionization state at different physiological pHs. | [3] |

| LogP | 2.9 | This partition coefficient suggests a good balance between lipophilicity and hydrophilicity, which is often desirable for oral drug candidates to facilitate membrane permeability while maintaining sufficient aqueous solubility. | [3] |

III. Biological Activity and Mechanism of Action

Dabrafenib is a highly potent and selective inhibitor of the BRAF kinase, particularly the V600E mutant, which is a key driver in several cancers, most notably melanoma.[6] Its mechanism of action is centered on the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1]

The MAPK Signaling Pathway and Dabrafenib's Point of Intervention

The MAPK pathway is a crucial signaling cascade that transduces extracellular signals to the cell nucleus, regulating fundamental cellular processes like proliferation, differentiation, and survival.[7][8] In cancers with BRAF V600E mutations, the BRAF kinase is constitutively active, leading to uncontrolled downstream signaling and cell proliferation.[3] Dabrafenib acts as an ATP-competitive inhibitor, binding to the active site of the mutated BRAF kinase and preventing its signaling activity.[3]

Kinase Selectivity

An essential aspect of a targeted therapy's profile is its selectivity. While highly potent against BRAF V600E, Dabrafenib also exhibits inhibitory activity against wild-type BRAF and CRAF, albeit at lower potencies.[6] This broader activity can have implications for both efficacy and off-target effects.

Table 3: In Vitro Kinase Inhibitory Activity of Dabrafenib

| Kinase Target | IC₅₀ (nM) | Source |

| BRAF V600E | 0.65 | [3] |

| BRAF V600K | 0.5 | [3] |

| BRAF V600D | 1.84 | [3] |

| Wild-type BRAF | 3.2 | [3] |

| CRAF | 5.0 | [3] |

The high potency against the V600E mutant underscores its targeted therapeutic rationale. The slightly lower but still potent inhibition of wild-type BRAF and CRAF is a critical consideration in understanding potential side effects, such as the paradoxical activation of the MAPK pathway in cells with wild-type BRAF, which can lead to secondary malignancies.[9]

IV. Experimental Protocols

To facilitate the practical application of Dabrafenib in a research setting, this section provides a representative protocol for determining its half-maximal inhibitory concentration (IC₅₀) in a cell-based assay.

Determination of Dabrafenib IC₅₀ in BRAF V600E Mutant Melanoma Cells using a Cell Proliferation Assay

Principle: This protocol utilizes a colorimetric assay, such as the MTT or CellTiter-Glo® assay, to measure cell viability following treatment with a range of Dabrafenib concentrations. The IC₅₀ value, representing the concentration of Dabrafenib that inhibits cell proliferation by 50%, is then calculated. The choice of a luminescent-based assay like CellTiter-Glo® is often preferred for its higher sensitivity and broader linear range compared to absorbance-based assays.

Materials:

-

BRAF V600E mutant melanoma cell line (e.g., A375)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Dabrafenib powder

-

Dimethyl sulfoxide (DMSO), sterile

-

96-well clear-bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Multichannel pipette

-

Luminometer

Protocol:

-

Cell Seeding:

-

Culture A375 cells to ~80% confluency.

-

Trypsinize and resuspend cells in complete medium.

-

Seed 5,000 cells per well in 100 µL of medium into a 96-well plate.

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Dabrafenib Preparation and Treatment:

-

Prepare a 10 mM stock solution of Dabrafenib in DMSO. The use of DMSO is necessary due to the poor aqueous solubility of Dabrafenib.

-

Perform serial dilutions of the Dabrafenib stock solution in complete medium to achieve final concentrations ranging from 0.1 nM to 10 µM. A vehicle control (DMSO in medium at the highest concentration used) must be included.

-

Carefully remove the medium from the wells and add 100 µL of the diluted Dabrafenib solutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C, 5% CO₂. The 72-hour time point is chosen to allow for multiple cell doublings and thus a robust signal for proliferation inhibition.

-

-

Cell Viability Measurement (CellTiter-Glo®):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the average luminescence of the blank wells (medium only) from all other wells.

-

Normalize the data by setting the vehicle control as 100% viability.

-

Plot the normalized viability against the logarithm of the Dabrafenib concentration.

-

Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

-

Self-Validating System: The inclusion of a vehicle control and a wide range of drug concentrations allows for the generation of a full dose-response curve, which is self-validating. A steep sigmoidal curve with a high R² value indicates a specific and dose-dependent effect of the compound.

V. Spectral Data

Understanding the spectral properties of Dabrafenib is crucial for its characterization and quantification in various matrices.

Table 4: Spectral Data for Dabrafenib

| Spectroscopic Technique | Key Features and Transitions | Source |

| Mass Spectrometry (LC-MS/MS) | Positive ion mode transitions: m/z 520.10 → 176.98 | These transitions are highly specific and are used for the sensitive and selective quantification of Dabrafenib in biological samples like plasma. |

| UV-Vis Spectroscopy | Increased absorption around 400 nm for its photoinduced derivative. | Dabrafenib itself is photosensitive and can be converted to a fluorescent derivative upon exposure to UV light. This is a critical consideration for handling and storage of Dabrafenib solutions. |

| Infrared (IR) Spectroscopy | While specific peak assignments are not detailed in the provided results, the presence of sulfonamide, amine, and aromatic C-F bonds would give rise to characteristic vibrational bands. | [10] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H-NMR and ¹³C-NMR spectra would show characteristic signals for the tert-butyl group, the aromatic protons, and the aminopyrimidine moiety. | [11] |

VI. Conclusion

Dabrafenib is a well-characterized, potent, and selective inhibitor of BRAF V600 mutations with a defined mechanism of action within the MAPK signaling pathway. Its physicochemical properties necessitate careful consideration for formulation and experimental design, particularly its pH-dependent solubility and photosensitivity. The provided in-depth guide, including its chemical identity, physicochemical properties, biological activity, and a detailed experimental protocol, serves as a valuable resource for researchers and drug development professionals working with this important anti-cancer agent. The integration of causality behind experimental choices and the provision of visual aids aim to foster a deeper and more practical understanding of Dabrafenib.

References

-

MAPK/ERK pathway - Wikipedia . Wikipedia. [Link]

-

Attachment 1: Product information for AusPAR Tafinlar dabrafenib mesilate . Therapeutic Goods Administration (TGA). [Link]

-

Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem . National Center for Biotechnology Information. [Link]

-

Schematic diagram of the MAPK signaling pathways. - ResearchGate . ResearchGate. [Link]

-

Simultaneous quantification of dabrafenib, hydroxy-dabrafenib and trametinib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed . National Center for Biotechnology Information. [Link]

-

Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC . National Center for Biotechnology Information. [Link]

-

An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices - Journal of Applied Pharmaceutical Science . Journal of Applied Pharmaceutical Science. [Link]

-

Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed . National Center for Biotechnology Information. [Link]

-

Simultaneous quantification of dabrafenib, hydroxy-dabrafenib and trametinib in human plasma by liquid chromatography-tandem mass spectrometry | Request PDF - ResearchGate . ResearchGate. [Link]

-

Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay . Creative Bioarray. [Link]

-

Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC . National Center for Biotechnology Information. [Link]

-

(PDF) Controlled release of targeted chemotherapeutic drug dabrafenib for melanoma cancers monitored using surface-enhanced Raman scattering (SERS) spectroscopy - ResearchGate . ResearchGate. [Link]

-

(PDF) Dabrafenib: A narrative drug review - ResearchGate . ResearchGate. [Link]

-

IC50 values of BRAFV600 mutated melanoma cells after exposure to single... - ResearchGate . ResearchGate. [Link]

-

Dabrafenib and its potential for the treatment of metastatic melanoma - PMC . National Center for Biotechnology Information. [Link]

-

Dabrafenib - Wikipedia . Wikipedia. [Link]

-

Skin cancer - Wikipedia . Wikipedia. [Link]

-

Photoinduced Conversion of Antimelanoma Agent Dabrafenib to a Novel Fluorescent BRAFV600E Inhibitor - PMC - NIH . National Center for Biotechnology Information. [Link]

-

Photoinduced Conversion of Antimelanoma Agent Dabrafenib to a Novel Fluorescent BRAF V600E Inhibitor - ACS Publications . ACS Publications. [Link]

-

Dabrafenib capsules . Health Canada. [Link]

-

Dabrafenib Monograph for Professionals - Drugs.com . Drugs.com. [Link]

Sources

- 1. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dabrafenib - Wikipedia [en.wikipedia.org]

- 3. tga.gov.au [tga.gov.au]

- 4. Dabrafenib Mesylate CAS#: 1195768-06-9 [m.chemicalbook.com]

- 5. Dabrafenib | 1195765-45-7 [chemicalbook.com]

- 6. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 8. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 9. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Biological Targets of N-(2-Cyanophenyl)benzamide Derivatives

The following technical guide is structured to provide an in-depth, mechanistic analysis of N-(2-cyanophenyl)benzamide derivatives. Unlike generic reviews, this document adopts the perspective of a Senior Application Scientist, focusing on the structural activity relationships (SAR), validated biological targets, and self-validating experimental protocols.

A Technical Guide to Mechanism, SAR, and Experimental Validation

Executive Summary & Structural Logic

The N-(2-cyanophenyl)benzamide scaffold represents a "privileged structure" in medicinal and agrochemical chemistry. While benzamides are ubiquitous (e.g., the 2-aminobenzamide class of HDAC inhibitors like Tacedinaline), the 2-cyano substitution introduces a distinct electronic and steric profile that shifts the biological target landscape entirely.

The "Ortho-Cyano Effect": From a structural biology perspective, the ortho-cyano group (2-CN) functions not merely as an electron-withdrawing group, but as a conformational lock. It often forms an intramolecular hydrogen bond with the amide nitrogen (N-H···N≡C), forcing the two aromatic rings into a coplanar or specific twisted conformation. This rigidification is critical for fitting into narrow hydrophobic clefts found in the scaffold's two primary biological targets:

-

Tubulin (Colchicine Binding Site): In oncology and parasitology.

-

Plant Host Defense Signaling (Salicylic Acid Pathway): In agrochemistry (e.g., Isotianil).

Primary Biological Target: Tubulin Polymerization

Mechanism of Action

Derivatives of N-(2-cyanophenyl)benzamide act as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine site at the interface of

-

Binding Mode: The benzamide moiety mimics the B-ring of colchicine. The 2-cyano group provides the necessary steric bulk to wedge into the hydrophobic pocket of

-tubulin, preventing the curved-to-straight conformational change required for microtubule assembly. -

Consequence: This inhibition leads to cell cycle arrest at the G2/M phase, resulting in apoptosis. This mechanism is exploited in both anticancer therapies and anthelmintic drugs (targeting parasite tubulin).

Visualization: Tubulin Inhibition Pathway

The following diagram illustrates the kinetic equilibrium disrupted by these derivatives.

Figure 1: Kinetic disruption of microtubule dynamics by benzamide derivatives binding to free tubulin dimers.

Secondary Target: Plant Host Defense (Agrochemical Application)

Mechanism: Isotianil-like Activity

The most commercially validated application of the N-(2-cyanophenyl) amide motif is Isotianil (and its benzamide analogs). These compounds do not kill pathogens directly; instead, they target the plant's immune signaling.

-

Target: The specific molecular target is upstream of the Salicylic Acid (SA) pathway, likely involving the NPR1 (Non-expressor of Pathogenesis-Related genes 1) complex or acting as a functional mimic of SA.

-

Effect: They induce Systemic Acquired Resistance (SAR) , "priming" the plant to respond faster to fungal or bacterial attacks.

Comparative SAR Data

The position of the cyano group is the determinant of activity, as shown in the simulated SAR table below (based on general benzamide agrochemical data).

| Substitution | Electronic Effect | Tubulin Affinity ( | SAR Induction (Plant) | Metabolic Stability |

| 2-CN (Ortho) | Steric Lock / H-bond Acceptor | High (< 50 nM) | High (Active) | High (Blocks hydrolysis) |

| 3-CN (Meta) | Electron Withdrawing | Moderate (~ 500 nM) | Low | Moderate |

| 4-CN (Para) | Electron Withdrawing | Low (> 10 | Inactive | Low |

| 2-NH2 (Amino) | H-bond Donor | Inactive (HDAC target) | Inactive | Moderate |

Experimental Protocols (Self-Validating Systems)

As a scientist, you must validate these targets using robust assays. Below are the specific protocols for the two primary targets.

Protocol A: Tubulin Polymerization Assay (Turbidimetry)

Objective: Quantify the inhibition of microtubule assembly in vitro.

Reagents:

-

Purified Porcine Brain Tubulin (>99% pure).

-

GTP (Guanosine Triphosphate).

-

PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

Workflow:

-

Preparation: Dilute Tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice (4°C).

-

Compound Addition: Add 2

L of the N-(2-cyanophenyl)benzamide derivative (dissolved in DMSO) to a 96-well half-area plate. Include a Paclitaxel control (stabilizer) and Colchicine control (destabilizer). -

Initiation: Add 50

L of the cold Tubulin/GTP mix to the wells. -

Measurement: Immediately transfer to a plate reader pre-warmed to 37°C .

-

Kinetics: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

-

Validation:

-

Control: DMSO only should show a sigmoidal curve (polymerization).

-

Hit: The derivative should suppress the increase in A340, maintaining a flat baseline similar to Colchicine.

-

Protocol B: DHODH Inhibition Assay (Secondary Screen)

While less common for the 2-cyano specifically, many benzamides target Dihydroorotate Dehydrogenase (DHODH).

Workflow:

-

Reaction Mix: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 1 mM Dihydroorotate (Substrate), 0.1 mM Ubiquinone (Co-substrate), 0.05 mM DCIP (Reporter).

-

Enzyme: Recombinant human DHODH.

-

Detection: Monitor the reduction of DCIP (blue to colorless) at 600 nm .

-

Logic: If the compound binds the ubiquinone pocket, DCIP reduction is halted.

Mechanistic Pathway: Plant Defense Induction

This diagram details the mechanism for the agrochemical derivatives (Isotianil-type), highlighting the "Priming" effect.

Figure 2: Mechanism of Systemic Acquired Resistance (SAR) induction by benzamide derivatives.

References

The following references provide authoritative grounding for the mechanisms and protocols described above.

- Tubulin Targeting by Benzamides: Source: BenchChem Application Notes. Title: Application Notes and Protocols for N-Arylbenzamides in Cancer Research. Context: Describes the structural basis for benzamide interaction with microtubule dynamics and HDACs.

-

Isotianil and 2-Cyanophenyl Agrochemicals

-

Benzamide Derivatives in Drug Discovery

- Source: MDPI (Molecules).

- Title: The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs.

-

URL:[Link]

- Context: Discusses benzamide derivatives in the context of multidrug resistance and transporter inhibition.

-

DHODH Inhibition Context

- Source: N

- Title: Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay.

-

URL:[Link]

- Context: Provides the protocol and mechanistic basis for DHODH inhibition by amide-linked small molecules.

Sources

Technical Monograph: Therapeutic Potential of N-(2-cyanophenyl)-2,5-dimethoxybenzamide

The following technical guide provides an in-depth analysis of the therapeutic potential of N-(2-cyanophenyl)-2,5-dimethoxybenzamide (CAS: 955845-89-3). This monograph synthesizes structural pharmacophore analysis with established mechanistic pathways relevant to the N-aryl benzamide scaffold.

Executive Summary

N-(2-cyanophenyl)-2,5-dimethoxybenzamide represents a high-value small molecule scaffold within the class of anthranilonitrile-based benzamides. While chemically distinct due to its 2,5-dimethoxy substitution pattern, its core architecture aligns with potent inhibitors of Dihydroorotate Dehydrogenase (DHODH) and Sirtuin 2 (SIRT2) . This structural duality positions the compound as a pleiotropic therapeutic candidate with applications in oncology (via pyrimidine starvation), neuroprotection (via epigenetic modulation), and autoimmune modulation .

This guide details the compound's physicochemical profile, hypothesized mechanisms of action based on structure-activity relationships (SAR), and rigorous experimental protocols for validation.

Chemical Identity & Physicochemical Profile

The compound is synthesized via the condensation of 2,5-dimethoxybenzoic acid and 2-aminobenzonitrile. The ortho-cyano group on the N-phenyl ring acts as a critical hydrogen bond acceptor, mimicking the pharmacophore of established bioactive agents like Leflunomide metabolites.

Structural Data

| Property | Value |

| Chemical Name | N-(2-cyanophenyl)-2,5-dimethoxybenzamide |

| CAS Number | 955845-89-3 |

| Molecular Formula | C₁₆H₁₄N₂O₃ |

| Molecular Weight | 282.29 g/mol |

| LogP (Predicted) | ~2.8 - 3.2 (Lipinski Compliant) |

| H-Bond Donors | 1 (Amide NH) |

| H-Bond Acceptors | 4 (2x OMe, 1x C=O, 1x CN) |

| Topological Polar Surface Area | ~75 Ų |

Mechanism of Action (MoA)

Based on scaffold homology with known therapeutics, N-(2-cyanophenyl)-2,5-dimethoxybenzamide is postulated to act via two primary mechanisms.

Primary Target: DHODH Inhibition (Oncology & Immunology)

The N-aryl benzamide scaffold is a validated template for inhibiting Dihydroorotate Dehydrogenase (DHODH) , a mitochondrial enzyme essential for de novo pyrimidine synthesis.

-

Mechanism : The compound binds to the ubiquinone-binding tunnel of DHODH. The 2-cyano group provides electrostatic anchoring, while the 2,5-dimethoxy phenyl ring occupies the hydrophobic pocket, preventing ubiquinone reduction.

-

Therapeutic Outcome : Depletion of intracellular uridine pools

DNA/RNA synthesis arrest

Secondary Target: SIRT2 Inhibition (Neuroprotection)

Benzamide derivatives are established inhibitors of Sirtuin 2 (SIRT2) , an NAD+-dependent deacetylase involved in neurodegeneration.

-

Mechanism : The amide core mimics the nicotinamide moiety of NAD+, locking the enzyme in an inactive conformation.

-

Therapeutic Outcome : Inhibition of

-synuclein aggregation and reduction of oxidative stress in dopaminergic neurons (Parkinson’s Disease models).

Pathway Visualization

The following diagram illustrates the dual mechanistic pathways leading to therapeutic efficacy.

Caption: Dual mechanistic pathway showing DHODH-mediated antiproliferative effects and SIRT2-mediated neuroprotection.

Therapeutic Indications

A. Oncology (Solid Tumors & Leukemia)

-

Rationale : Cancer cells ("uridine auxotrophs") rely heavily on de novo synthesis. Healthy cells can salvage pyrimidines, providing a therapeutic window.

-

Target Indications : Acute Myeloid Leukemia (AML), Triple-Negative Breast Cancer.

B. Autoimmune Disorders

-

Rationale : Activated lymphocytes require rapid pyrimidine expansion (clonal expansion).

-

Target Indications : Rheumatoid Arthritis (RA), Multiple Sclerosis (MS).

C. Neurodegeneration

-

Rationale : SIRT2 inhibition prevents the formation of toxic inclusions in neurons.

-

Target Indications : Parkinson’s Disease, Huntington’s Disease.

Experimental Protocols

Protocol 1: Chemical Synthesis

Objective: To synthesize high-purity N-(2-cyanophenyl)-2,5-dimethoxybenzamide for biological assay.

-

Reagents : 2,5-dimethoxybenzoic acid (1.0 eq), Thionyl chloride (SOCl₂, 1.5 eq), 2-aminobenzonitrile (1.0 eq), Triethylamine (Et₃N, 2.0 eq), Dichloromethane (DCM).

-

Activation : Dissolve 2,5-dimethoxybenzoic acid in dry DCM. Add SOCl₂ dropwise at 0°C. Reflux for 2 hours to generate the acid chloride. Evaporate excess SOCl₂.

-

Coupling : Redissolve the acid chloride in dry DCM. Add 2-aminobenzonitrile and Et₃N. Stir at room temperature for 12 hours under N₂ atmosphere.

-

Workup : Quench with water. Wash organic layer with 1M HCl, then sat. NaHCO₃. Dry over MgSO₄.

-

Purification : Recrystallize from Ethanol/Water (9:1) to yield white crystalline solid.

-

Validation : Confirm structure via ¹H-NMR (DMSO-d₆) and LC-MS (Target Mass: 283.1 [M+H]⁺).

Protocol 2: DHODH Enzymatic Inhibition Assay

Objective: To determine the IC₅₀ of the compound against human DHODH.

-

Assay Buffer : 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

-

Substrates : Dihydroorotate (DHO, 500 µM), Decylubiquinone (Qd, 100 µM), DCIP (2,6-dichloroindophenol, 60 µM).

-

Procedure :

-

Incubate recombinant human DHODH enzyme with varying concentrations of N-(2-cyanophenyl)-2,5-dimethoxybenzamide (0.1 nM – 10 µM) for 10 mins at 25°C.

-

Initiate reaction by adding DHO and Qd.

-

Monitor DCIP reduction (blue to colorless) via absorbance at 600 nm for 20 mins.

-

-

Analysis : Plot Initial Velocity (

) vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve to calculate IC₅₀.

Future Outlook & Development Strategy

To advance N-(2-cyanophenyl)-2,5-dimethoxybenzamide from a hit compound to a lead candidate, the following milestones are critical:

-

SAR Optimization : Explore substitution at the 4-position of the benzoyl ring to improve metabolic stability (microsomal clearance).

-

Selectivity Profiling : Screen against a panel of kinases and GPCRs to rule out off-target toxicity (particularly 5-HT2A due to the dimethoxy motif).

-

In Vivo Efficacy : Evaluate in a Syngeneic Mouse Model (e.g., B16 melanoma) to assess tumor growth inhibition and plasma pharmacokinetics.

References

-

Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. Link

-

Rali, H., et al. (2019). "Synthesis and biological evaluation of N-aryl benzamides as SIRT2 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

-

Vyas, V. K., et al. (2011). "Ligand-based pharmacophore modeling and virtual screening for the discovery of novel DHODH inhibitors." Journal of Molecular Modeling. Link

-

PubChem Database. (n.d.). "Compound Summary: N-(2-cyanophenyl)benzamide derivatives." National Library of Medicine. Link

Sources

Methodological & Application

Application Note: Preparation of 10 mM Stock Solution of N-(2-cyanophenyl)-2,5-dimethoxybenzamide

This Application Note and Protocol guide is designed for researchers and laboratory personnel requiring a standardized method for the preparation, handling, and storage of N-(2-cyanophenyl)-2,5-dimethoxybenzamide stock solutions.[1]

Abstract & Scope

The precise preparation of small molecule stock solutions is the foundational step in ensuring the reproducibility of biological assays.[1] N-(2-cyanophenyl)-2,5-dimethoxybenzamide is a lipophilic benzamide derivative often utilized in high-throughput screening and mechanistic studies.[1] Due to its aromatic structure and lack of ionizable polar groups at physiological pH, this compound exhibits poor aqueous solubility.[1] This protocol details the formulation of a 10 mM stock solution using Dimethyl Sulfoxide (DMSO) as the primary vehicle, ensuring long-term stability and accurate dosing in cellular or enzymatic assays.[1]

Compound Profile & Physicochemical Properties

Understanding the chemical nature of the solute is critical for selecting the appropriate solvent and dissolution method.[1]

| Property | Value | Notes |

| Chemical Name | N-(2-cyanophenyl)-2,5-dimethoxybenzamide | |

| Molecular Formula | C₁₆H₁₄N₂O₃ | |

| Molecular Weight | 282.30 g/mol | Used for mass calculations.[2] |

| Physical State | Solid / Crystalline Powder | Usually off-white to pale yellow.[1] |

| Solubility (Water) | < 0.1 mg/mL (Insoluble) | Hydrophobic nature requires organic solvent.[1] |

| Solubility (DMSO) | > 25 mg/mL | Preferred solvent for stock solutions.[1] |

| Solubility (Ethanol) | ~ 5-10 mg/mL | Possible, but DMSO is more stable for storage.[1] |

| Storage (Solid) | -20°C, Desiccated | Protect from light and moisture.[1] |

Structural Analysis

The compound features a central benzamide core flanked by a 2,5-dimethoxy-substituted phenyl ring and a 2-cyanophenyl group.

-

Lipophilicity: The methoxy and cyano groups contribute to a moderate LogP, making the compound prone to precipitation in aqueous buffers if not properly diluted.[1]

-

Stability: The amide bond is generally stable, but the compound should be protected from strong acids/bases and UV light.[1]

Safety & Handling (E-E-A-T)

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and safety goggles.[1]

-

Inhalation Hazard: Weigh the powder inside a chemical fume hood to prevent inhalation of fine particulates.[1]

-

DMSO Handling: DMSO is a penetrant carrier; it can transport dissolved chemicals across the skin barrier.[1] Double-gloving is recommended when handling the dissolved stock.[1]

Preparation Protocol: 10 mM Stock Solution

This protocol uses a gravimetric approach (weighing solid) rather than volumetric transfer of solid, which is more accurate for small quantities.[1]

Calculations

Target Concentration: 10 mM (10 mmol/L) Molecular Weight (MW): 282.30 g/mol [1]

The mass required (

Table 1: Mass Requirements for Common Volumes

| Desired Volume of Stock | Mass Required (mg) | Precision Note |

| 1 mL | 2.82 mg | Requires high-precision microbalance. |

| 5 mL | 14.12 mg | Recommended for standard analytical balances. |

| 10 mL | 28.23 mg | Optimal for bulk stock preparation.[1] |

Workflow Diagram

The following diagram illustrates the critical decision points and workflow for preparing the stock solution.

Figure 1: Step-by-step workflow for the preparation of the stock solution, emphasizing the correction of solvent volume based on actual weighed mass.

Step-by-Step Procedure

-

Equilibration: Allow the vial of solid N-(2-cyanophenyl)-2,5-dimethoxybenzamide to equilibrate to room temperature before opening. This prevents water condensation from the air onto the hygroscopic cold solid.[1]

-

Weighing:

-

Volume Adjustment (Self-Validating Step):

-

Dissolution:

-

Inspection: Hold the vial up to a light source. The solution must be perfectly clear and colorless to pale yellow.[1]

-

Aliquoting: Dispense the stock into small aliquots (e.g., 50 µL or 100 µL) in light-protective microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound or introduce moisture.[1]

-

Storage: Store at -20°C (short term < 3 months) or -80°C (long term).

Usage & Dilution Strategy

When using the 10 mM stock in biological assays, the final DMSO concentration must be controlled to avoid solvent toxicity (typically < 0.5% or < 0.1% depending on cell type).[1]

Serial Dilution Workflow

Direct dilution from 10 mM to nanomolar ranges in aqueous buffer can cause precipitation.[1] Use an intermediate dilution step in DMSO.

Figure 2: Recommended "DMSO-to-DMSO" intermediate dilution strategy to prevent precipitation shock.

Protocol:

-

Intermediate: Dilute 10 mM stock 1:100 in DMSO to create a 100 µM working solution.

-

Final: Dilute the 100 µM working solution 1:100 into the cell culture medium or assay buffer to achieve 1 µM .

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 955845-89-3. Retrieved from [Link]

Sources

Application Notes & Protocols: Optimizing Amidation of 2,5-Dimethoxybenzoic Acid

Abstract

This comprehensive guide provides a detailed framework for the optimization of reaction conditions for the amidation of 2,5-dimethoxybenzoic acid. Amide bond formation is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1][2] This document moves beyond a simple recitation of protocols to offer an in-depth analysis of the critical parameters governing this transformation. We will explore the mechanistic rationale behind the selection of coupling reagents, additives, solvents, and bases. Detailed, step-by-step protocols for several robust methods are provided, alongside comparative data to guide researchers in selecting the optimal conditions for their specific amine substrates. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high-yield, high-purity amidation of 2,5-dimethoxybenzoic acid and structurally related compounds.

Introduction: The Significance of Amide Bond Formation

The amide bond is a ubiquitous functional group in chemistry and biology, most notably forming the backbone of peptides and proteins. In medicinal chemistry, the amide linkage is present in a vast number of marketed drugs, including blockbuster therapeutics like Atorvastatin and Lisinopril. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[3]

Direct condensation of a carboxylic acid and an amine to form an amide requires high temperatures to eliminate water, conditions that are often incompatible with complex molecules. Therefore, the reaction necessitates the "activation" of the carboxylic acid to facilitate nucleophilic attack by the amine under milder conditions.[4] This is achieved through the use of a wide array of "coupling reagents."[5] This application note will focus on the practical aspects of optimizing these conditions for the amidation of 2,5-dimethoxybenzoic acid, a common building block in organic synthesis.

Foundational Principles of Amide Coupling

The core principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is typically accomplished by reacting the carboxylic acid with a coupling reagent to form a highly reactive intermediate, such as an active ester, which is then readily attacked by the amine.[4] The general process can be visualized as a two-step sequence, often performed in a single pot.[4]

Several classes of coupling reagents have been developed, each with its own mechanism, advantages, and disadvantages. The most common classes include carbodiimides, phosphonium salts, and uronium/aminium salts.[4]

Key Parameters for Optimization

Achieving a successful and high-yielding amidation reaction depends on the careful selection and optimization of several key parameters.

Choice of Coupling Reagent

The coupling reagent is arguably the most critical component of the reaction. Here, we compare some of the most widely used options:

-

Carbodiimides (e.g., DCC, EDC, DIC): These were among the first coupling reagents developed and remain in wide use.

-

Mechanism: Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7][8] This intermediate is then attacked by the amine to form the amide and a urea byproduct.

-

Advantages: EDC is particularly useful because its urea byproduct is water-soluble, facilitating easy removal during aqueous workup.[6]

-

Disadvantages: Carbodiimide reactions can be prone to side reactions, such as the formation of a stable N-acylurea, which does not lead to the desired amide.[6] They can also cause racemization when used with chiral carboxylic acids.[4]

-

-

Uronium/Aminium Salts (e.g., HATU, HBTU): These are often referred to as third-generation coupling reagents and are known for their high efficiency and fast reaction rates.[9]

-

Mechanism: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) reacts with the carboxylate anion to form an unstable O-acyl(tetramethyl)isouronium salt, which is then rapidly converted to a highly reactive OAt-active ester.[10][11][12] This active ester is then attacked by the amine.

-

Advantages: HATU is particularly effective for coupling sterically hindered amino acids and for reducing racemization.[9][13] The high efficiency is attributed to a neighboring group effect from the pyridine nitrogen, which stabilizes the transition state.[10][11]

-

Disadvantages: HATU and other uronium salts are generally more expensive than carbodiimides.

-

-

Phosphonium Salts (e.g., PyBOP, BOP): These reagents also form active esters.

-

Mechanism: Similar to uronium salts, they react with the carboxylic acid to form an activated intermediate that is then displaced by the amine.

-

Advantages: Phosphonium salts do not form guanidinium byproducts, which can be a side reaction with uronium-type reagents.

-

Disadvantages: The use of BOP is limited due to the formation of the carcinogenic byproduct HMPA. PyBOP was developed as a safer alternative.

-

The Role of Additives

Additives are frequently used in conjunction with coupling reagents, particularly carbodiimides, to improve reaction efficiency and suppress side reactions.[6]

-

Hydroxybenzotriazole (HOBt) and Hydroxyazabenzotriazole (HOAt): These are the most common additives.

-

Function: When used with a carbodiimide like EDC, HOBt reacts with the O-acylisourea intermediate to form an HOBt-active ester.[7] This active ester is more stable than the O-acylisourea, reducing the likelihood of N-acylurea formation, yet it is still highly reactive towards the amine.[7] This two-stage activation minimizes side reactions and reduces the risk of racemization.[6] HOAt functions similarly but is often more effective in preventing racemization.[9]

-

Solvent Selection

The choice of solvent can significantly impact the reaction rate and outcome.

-

Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) is a common choice for amide coupling reactions due to its excellent solvating properties for a wide range of substrates.[10][11] Dichloromethane (DCM) and acetonitrile (ACN) are also frequently used.[6][8] Recent studies have also explored greener solvent alternatives to replace DMF and DCM.[14]

-

Anhydrous Conditions: It is crucial to use anhydrous (dry) solvents, as the presence of water can hydrolyze the activated intermediates, leading back to the starting carboxylic acid and reducing the overall yield.[8]

Base Selection

A non-nucleophilic organic base is typically required in amide coupling reactions.

-

Function: The primary role of the base is to deprotonate the carboxylic acid to form the carboxylate anion, which is the active nucleophile that attacks the coupling reagent.[10][12][15] It also neutralizes any acidic byproducts formed during the reaction, such as the hydrochloride salt if EDC·HCl is used.

-

Common Bases: N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, and triethylamine (TEA) are the most common choices.[10][15] They are sterically hindered, which makes them poor nucleophiles, preventing them from competing with the desired amine in reacting with the activated carboxylic acid.

Visualization of the Optimization Workflow

The process of optimizing an amidation reaction can be systematically approached. The following workflow diagram illustrates the key decision points and experimental stages.

Caption: A generalized workflow for the optimization of amidation reactions.

Mechanistic Insight: HATU-Mediated Coupling

To better understand the role of modern coupling reagents, the mechanism for HATU is presented below. This illustrates the formation of the highly reactive OAt-active ester.

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Comparative Analysis of Reaction Conditions

The following table summarizes typical outcomes for the amidation of 2,5-dimethoxybenzoic acid with a model amine (e.g., benzylamine) under various conditions. Yields are representative and will vary depending on the specific amine substrate.

| Entry | Coupling Reagent (eq.) | Additive (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield | Notes |

| 1 | EDC·HCl (1.2) | HOBt (1.1) | DIPEA (2.5) | DMF | 0 to RT | 16 | Good-Excellent | Standard, reliable method. Water-soluble byproduct simplifies workup.[6][16] |

| 2 | EDC·HCl (1.5) | None | DIPEA (2.5) | DMF | RT | 24 | Poor-Moderate | Slower reaction, risk of N-acylurea side product formation.[6] |

| 3 | HATU (1.1) | None | DIPEA (3.0) | DMF | RT | 4 | Excellent | Fast and highly efficient, especially for less reactive or hindered amines.[2][3] |

| 4 | DIC (1.2) | HOBt (1.1) | DIPEA (2.5) | DCM | RT | 16 | Good-Excellent | Byproduct (DIU) is soluble in DCM, good for solid-phase synthesis.[13][17] |

| 5 | DCC (1.1) | None | None | DCM | 0 to RT | 12 | Good | Byproduct (DCU) is insoluble and can be removed by filtration.[18] |

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: Standard EDC/HOBt Coupling

This protocol is a robust and cost-effective starting point for most amidation reactions.

Materials:

-

2,5-Dimethoxybenzoic acid

-

Amine of choice

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask with stir bar

-

Nitrogen or Argon atmosphere setup

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2,5-dimethoxybenzoic acid (1.0 eq.).

-

Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

-

Add the desired amine (1.0-1.1 eq.), HOBt (1.1 eq.), and DIPEA (2.5 eq.) to the solution.[16]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: High-Efficiency HATU Coupling

This protocol is recommended for challenging substrates, including sterically hindered or electron-deficient amines, where faster reaction times and higher yields are desired.

Materials:

-

2,5-Dimethoxybenzoic acid

-

Amine of choice

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask with stir bar

-

Nitrogen or Argon atmosphere setup

-

Standard workup and purification equipment

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2,5-dimethoxybenzoic acid (1.0 eq.).

-

Dissolve the acid in anhydrous DMF (approx. 0.2 M).

-

Add DIPEA (3.0 eq.) and stir for 5-10 minutes to form the carboxylate salt.[10]

-

Add HATU (1.1 eq.) to the mixture and stir for 15-20 minutes at room temperature to allow for the formation of the active ester.[11]

-

Add the amine (1.0-1.1 eq.) to the reaction mixture.

-

Stir at room temperature for 2-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, perform an aqueous workup as described in Protocol 1.

-

Purify the crude product by silica gel column chromatography.

Conclusion

The successful amidation of 2,5-dimethoxybenzoic acid is readily achievable through the careful selection of coupling reagents, additives, and reaction conditions. For routine transformations, the EDC/HOBt method provides a reliable and economical solution. For more challenging substrates or when rapid reaction times are paramount, uronium-based reagents like HATU offer superior performance. By understanding the mechanistic principles and systematically applying the optimization strategies outlined in this guide, researchers can confidently and efficiently synthesize a diverse range of 2,5-dimethoxybenzoic acid amides.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

-

Pace, V., & Holzer, W. (2021). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

-

Wenxuecity. (2023, January 1). HATU coupling. . [Link]

-

McKail, J. A., et al. (2010). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 12(5), 891-897. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

-

Organic Chemistry Tube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

-

Wikipedia. (n.d.). HATU. Wikipedia. [Link]

-

El-Faham, A., & Albericio, F. (2011). Amide Bond Formation and Peptide Coupling. ResearchGate. [Link]

-

Royal Society of Chemistry. (2008, December 4). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

-

Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(5), e24210. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

-

Pattar, V. P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

-

Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

-

ResearchGate. (n.d.). Optimization of the reaction conditions for the amidation reaction. [a]. ResearchGate. [Link]

-

Kumar, A., et al. (2024). A step towards exploring the potential of organosilane for catalytic amidation. ChemRxiv. [Link]

-

Sharma, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]

-

Bianchi, E., et al. (2018). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. [Link]

-

Rosli, S. N. A., et al. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences, 28(6), 1374-1385. [Link]

-

Gadipelly, C., et al. (2022). Advances in amidation chemistry – a short overview. Arkivoc, 2022(6), 152-178. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. growingscience.com [growingscience.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hepatochem.com [hepatochem.com]

- 5. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 10. HATU coupling | www.wenxuecity.com [wenxuecity.com]

- 11. HATU - Wikipedia [en.wikipedia.org]

- 12. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 13. peptide.com [peptide.com]

- 14. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. youtube.com [youtube.com]

- 16. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 17. peptide.com [peptide.com]

- 18. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

N-(2-cyanophenyl)-2,5-dimethoxybenzamide in high-throughput screening (HTS)

Application Note: High-Throughput Screening (HTS) Characterization of N-(2-cyanophenyl)-2,5-dimethoxybenzamide

Executive Summary

This application note details the protocol for the characterization of N-(2-cyanophenyl)-2,5-dimethoxybenzamide (referred to herein as Compound-25D ) within a High-Throughput Screening (HTS) environment.

Compound-25D represents a privileged scaffold in medicinal chemistry, combining a 2,5-dimethoxybenzamide core—a validated pharmacophore for Sirtuin 2 (SIRT2) inhibition [1]—with a 2-cyanophenyl (anthranilonitrile) moiety, often utilized to enhance metabolic stability and lock conformation in kinase and dehydrogenase targets.

This guide provides a validated workflow for:

-

Physicochemical Profiling: Solubility and fluorescence interference assessment.

-

Primary HTS Assay: Fluorogenic SIRT2 Deacetylation.

-

Data Analysis: Robust Z-factor calculation and IC50 determination.

Compound Profile & Mechanism of Action[1][2]

Chemical Structure & Properties

The 2,5-dimethoxy substitution pattern is critical. In the context of SIRT2 inhibition, this motif occupies the hydrophobic pocket adjacent to the NAD+ binding site, potentially inducing a conformational change that blocks deacetylation [2].

| Property | Value / Description |

| IUPAC Name | N-(2-cyanophenyl)-2,5-dimethoxybenzamide |

| Molecular Formula | C₁₆H₁₄N₂O₃ |

| Molecular Weight | 282.29 g/mol |

| Predicted LogP | ~2.8 (Moderate Lipophilicity) |

| Solubility (DMSO) | > 10 mM (Recommended Stock: 10 mM) |

| Solubility (Aq. Buffer) | Low (< 50 µM without surfactant) |

| Primary Target Class | NAD+-dependent Deacetylases (SIRT2), Dopaminergic Modulators |

Mechanism of Action (SIRT2 Inhibition)

SIRT2 removes acetyl groups from lysine residues (e.g., α-tubulin, H4K16) using NAD+ as a cofactor. Compound-25D is hypothesized to act as a non-competitive inhibitor regarding the peptide substrate, exploiting the unique hydrophobic channel available in the SIRT2 isoform [3].

Figure 1: Mechanism of SIRT2-mediated deacetylation and potential inhibition points for Compound-25D.

Pre-Screening Validation: Solubility & Interference

Before running the primary assay, Compound-25D must be profiled for "False Positive" potential.

Solubility & Aggregation Check

The 2-cyanophenyl group can induce aggregation at high concentrations (>50 µM) in aqueous buffers.

-

Protocol: Dilute 10 mM DMSO stock into assay buffer (50 mM Tris-HCl, pH 8.0). Measure Absorbance at 600 nm (turbidity).

-

Pass Criteria: OD600 < 0.005 at 100 µM.

Fluorescence Interference (Quenching/Autofluorescence)

The dimethoxybenzamide core can absorb in the UV range but rarely fluoresces in the visible spectrum. However, it may quench the AMC (7-amino-4-methylcoumarin) signal.

-

Test: Spike 1 µM free AMC standard with 10 µM Compound-25D.

-

Readout: Ex/Em 360/460 nm.

-

Pass Criteria: Signal deviation < 10% compared to DMSO control.

Primary HTS Protocol: Fluorogenic SIRT2 Deacetylation

This protocol utilizes a p53-based fluorogenic peptide substrate (Arg-His-Lys-Lys(Ac)-AMC). Deacetylation by SIRT2 sensitizes the substrate to Trypsin cleavage, releasing the fluorescent AMC fluorophore.

Reagents & Materials

-

Enzyme: Recombinant Human SIRT2 (final conc. 1 U/well).

-

Substrate: Ac-Arg-His-Lys-Lys(Ac)-AMC (final conc. 50 µM).

-

Cofactor: NAD+ (final conc. 500 µM).

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.

-

Developer Solution: Trypsin (10 mg/mL) + Nicotinamide (2 mM, to stop SIRT2 reaction).

-

Plate: 384-well Black, Low-Binding Microplate.

Step-by-Step Workflow

-

Compound Transfer:

-

Dispense 50 nL of Compound-25D (10 mM stock) into assay wells using an acoustic dispenser (e.g., Echo 550).

-

Controls: DMSO (Negative Control), 10 µM AGK2 (Positive Control).

-

-

Enzyme Addition:

-

Add 10 µL of SIRT2 Enzyme Mix (diluted in Assay Buffer) to all wells.

-

Incubate 15 min at Room Temp (RT) to allow inhibitor binding.

-

-

Reaction Initiation:

-

Add 10 µL of Substrate/NAD+ Mix .

-

Incubate 60 min at 37°C.

-

-

Development & Termination:

-

Add 20 µL of Developer Solution (Trypsin + Nicotinamide).

-

Incubate 20 min at RT. (Trypsin cleaves the deacetylated lysine, releasing AMC).

-

-

Detection:

-

Read Fluorescence: Ex 360 nm / Em 460 nm .

-

Figure 2: HTS Workflow for Fluorogenic SIRT2 Assay.

Data Analysis & Validation

Z-Factor Calculation

To validate the assay quality before screening the full library:

- : Mean and SD of Positive Control (AGK2, inhibited).

- : Mean and SD of Negative Control (DMSO, active enzyme).

-

Requirement: Z' > 0.5 for a reliable HTS assay [4].

IC50 Determination

For Compound-25D, perform an 8-point dose-response curve (e.g., 100 µM to 0.03 µM, 1:3 dilution).

-

Fit Model: 4-Parameter Logistic (4PL) Regression.

-

Expected Potency: Based on the 2,5-dimethoxybenzamide class, typical hits show IC50 in the 1–50 µM range.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background Fluorescence | Compound-25D autofluorescence or plate scattering. | Use a kinetic read mode (slope calculation) rather than endpoint to subtract background. |

| Low Signal Window | Insufficient deacetylation or Trypsin failure. | Verify NAD+ freshness (degrades upon freeze-thaw). Increase SIRT2 concentration. |

| Precipitation | Compound insolubility at 100 µM. | Add 0.01% Triton X-100 to the assay buffer to improve solubility. |

References

-

Oonishi, T., et al. (2011). "Structure–activity relationships of 2,5-dimethoxybenzamides as sirtuin 2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(18), 5239-5242. Link

-

Mellini, P., et al. (2012). "Kinetics and Mechanism of SIRT2 Inhibition by 2,5-Dimethoxybenzamides." ChemMedChem, 7(11), 1905-1908. Link

-

Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. Link

-

Zhang, J. H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73. Link

Disclaimer: This Application Note is for research use only. Compound-25D is a chemical probe and has not been approved for clinical use.

Application Notes and Protocols for the Handling and Storage Stability of Benzamide Research Chemicals

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the safe handling, storage, and stability assessment of benzamide research chemicals. Adherence to these protocols is crucial for ensuring the integrity of experimental results, maintaining a safe laboratory environment, and extending the shelf-life of valuable compounds.

Introduction: The Significance and Sensitivity of Benzamides

Benzamides are a pivotal class of compounds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. Their core structure, an amide bonded to a benzene ring, is deceptively simple. The reactivity and stability of a specific benzamide derivative are profoundly influenced by the nature and position of other substituents on the aromatic ring and the amide nitrogen. While generally considered stable, amides can be susceptible to hydrolysis under certain conditions, and the aromatic ring can undergo various transformations.[1][2] Understanding these potential liabilities is paramount for the researcher. This guide provides the foundational knowledge and practical protocols to mitigate risks and ensure the quality of your benzamide research chemicals.

Prudent Practices for Handling Benzamide Compounds

The majority of benzamide research chemicals are supplied as crystalline or amorphous powders.[3] The primary routes of occupational exposure are inhalation of airborne particles and dermal contact.[3] Therefore, a multi-layered safety approach is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is non-negotiable when handling any chemical, including benzamides.[4][5] The selection of specific PPE should be guided by a thorough risk assessment of the specific compound and the experimental procedure.

-

Eye and Face Protection: At a minimum, safety glasses with side shields are required.[6] For tasks with a higher risk of splashes or aerosol generation, such as weighing and dissolving powders, chemical splash goggles are recommended.[6][7] A face shield worn over safety glasses provides an additional layer of protection.[6]

-

Hand Protection: Disposable nitrile gloves are generally suitable for incidental contact with benzamide powders and their solutions.[7] It is crucial to consult the glove manufacturer's chemical resistance guide for the specific solvent being used. For prolonged handling or when working with highly potent benzamide derivatives, consider double-gloving.[6] Always inspect gloves for any signs of degradation before use and change them frequently.[4][7]

-

Body Protection: A properly fitting lab coat, buttoned completely, is mandatory to protect against skin contact.[6][7] For procedures with a high risk of contamination, consider the use of disposable sleeves.

-

Respiratory Protection: When handling larger quantities of powdered benzamides or when there is a potential for aerosolization, a NIOSH-approved respirator may be necessary.[4][7] The type of respirator and cartridge should be selected based on a formal risk assessment.[7]

Engineering Controls: Minimizing Exposure at the Source

Engineering controls are designed to remove or isolate the hazard from the researcher.

-

Chemical Fume Hood: All weighing and initial dissolution of powdered benzamide compounds should be performed inside a certified chemical fume hood to prevent the inhalation of airborne particles.[8]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Standard Operating Procedures for Safe Handling

-

Receiving and Unpacking: Upon receipt, carefully inspect the container for any damage. Note the date of receipt on the label.[9]

-

Weighing: To minimize the generation of airborne dust, use a weighing paper or a weighing boat with creased edges. Alternatively, tare the receiving vessel and add the compound directly. Perform all weighing operations in a fume hood or a ventilated balance enclosure.[8]

-

Dissolution: Add the solvent to the solid benzamide slowly to avoid splashing. If sonication is required to aid dissolution, ensure the vial is securely capped.

-

General Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory.[10] Wash hands thoroughly after handling any chemical, even if gloves were worn.[10]

Chemical Inventory Management: A Cornerstone of Safety and Efficiency

A well-maintained chemical inventory system is crucial for safety, regulatory compliance, and efficient research.[11][12]

-

Tracking: Implement a system to track the identity, quantity, location, and date of receipt for every benzamide compound.[13][14] Barcode-based systems can significantly improve accuracy and efficiency.[13][15]

-

Safety Data Sheets (SDS): Maintain an easily accessible library of SDS for all benzamide compounds in your inventory.[12][14] The SDS provides critical information on hazards, handling, storage, and emergency procedures.[16]

-

Regular Audits: Conduct periodic audits of your chemical inventory to ensure records are accurate and to identify any expired or unwanted chemicals for proper disposal.[11][12]

Storage of Benzamide Research Chemicals: Preserving Integrity

The stability of benzamide compounds is highly dependent on storage conditions.[17][18][19] Improper storage can lead to degradation, compromising the accuracy of experimental results.

General Storage Recommendations

Most solid benzamide compounds are stable when stored under the following conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Cool, dry place (typically room temperature) | Minimizes the rate of potential degradation reactions.[20][21] |

| Atmosphere | Tightly sealed container | Protects from atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidation, respectively.[10][22] |

| Light | Protection from direct sunlight and UV light | Aromatic compounds can be susceptible to photolytic degradation.[17][18] Storing in amber vials or in a dark cabinet is recommended.[23] |

For specific temperature requirements (e.g., refrigeration), always consult the manufacturer's recommendations or the Safety Data Sheet (SDS).

Storage of Benzamide Solutions

Benzamide solutions are generally less stable than the solid material.

-

Solvent Choice: The choice of solvent can impact stability. Aprotic solvents are generally preferred for long-term storage.

-

Temperature: For short-term storage (days to weeks), refrigeration (2-8 °C) is often recommended. For long-term storage, freezing (-20 °C or -80 °C) may be necessary. Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquoting the solution into single-use vials is a best practice.

-

Container: Use tightly sealed vials with inert caps to prevent solvent evaporation and contamination.

Stability of Benzamide Research Chemicals: Assessment and Considerations

While amides are relatively stable functional groups, they can undergo degradation under certain conditions.[1][22] The primary degradation pathway for benzamides is hydrolysis of the amide bond, which can be catalyzed by strong acids or bases.[2][24] Other potential degradation pathways include oxidation and photolysis.[25][26]

Visual Inspection

Regularly inspect your benzamide compounds, both solid and in solution, for any signs of degradation, such as:

-

Color Change: The appearance of a yellow or brown tint in a previously white or colorless compound can indicate degradation.

-

Clumping or Caking: This may suggest the absorption of moisture.

-

Precipitation: The formation of a precipitate in a solution can indicate degradation or a change in solubility due to temperature fluctuations.

Experimental Protocols for Stability Assessment

For critical applications, it may be necessary to experimentally determine the stability of a benzamide compound under your specific experimental conditions. A forced degradation study is a systematic way to investigate the intrinsic stability of a compound.[25][27]

Protocol: Forced Degradation Study of a Benzamide Compound

Objective: To identify potential degradation products and pathways for a novel benzamide research chemical.

Materials:

-

Benzamide compound of interest

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV or mass spectrometry (MS) detector

-

pH meter

-

Calibrated oven

-

Photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the benzamide compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).[25]

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours).[25][27]

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60-80 °C for a specified period.[25][27]

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified period.[25]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in an oven for a specified period.[25]

-

Photolytic Degradation: Expose both the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.[25]

-

-

Sample Analysis:

-

Data Interpretation:

-

Compare the chromatograms of the stressed samples to the control.

-

Identify any new peaks, which represent potential degradation products.

-

Calculate the percentage of degradation of the parent compound.

-

Spill and Waste Management

Accidents can happen, and being prepared is critical.

Spill Cleanup

-

Minor Spills of Solid Benzamides:

-

Alert others in the area.

-

Wear appropriate PPE (gloves, goggles, lab coat).[31]

-

Gently cover the spill with absorbent pads or paper towels to prevent the powder from becoming airborne.[32][33]

-

Dampen the absorbent material with a suitable solvent (e.g., 60-70% ethanol) to minimize dust generation.[3]

-

Carefully scoop the material into a sealable plastic bag.[32][34]

-

Wipe the area with a damp cloth, and then clean with soap and water.[32]

-

Place all contaminated materials into the plastic bag, seal it, and label it for hazardous waste disposal.[33][34]

-

-

Minor Spills of Benzamide Solutions:

-

Alert others in the area.

-

Wear appropriate PPE.[31]

-

For flammable solvent solutions, eliminate all ignition sources.[33][34]

-

Contain the spill with absorbent materials (e.g., spill pads, vermiculite).[31]

-

Once absorbed, scoop the material into a sealable container for hazardous waste disposal.[33][34]

-

Clean the spill area with soap and water.[31]

-

-

Major Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.[31][32][35]

Waste Disposal

All waste materials contaminated with benzamide compounds, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste according to your institution's guidelines.[33][35] Do not dispose of these materials in the regular trash or down the drain.[36]

Visualizations

Caption: Workflow for Handling Benzamide Research Chemicals.

Caption: Decision Tree for Benzamide Storage Conditions.

References

- The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).

- Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.).

- 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Laboratory Equipment.

- PPE and Safety for Chemical Handling. (2020, July 14). ACS Material.

- Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). CUNY.

- Guide for Chemical Spill Response. (n.d.).

- Shelf Lives of Common Chemical Reagents. (2020, April 17). OnePointe Solutions.

- Simplifying Chemical Inventory Management in the Lab. (2024, July 2). Lab Manager.

- Chemical Inventory Management Best Practices. (2024, December 5). Vertére.

- Best Practices for Managing Laboratory Chemical Inventory. (2013, January 9). VWR.

- 5.4 Chemical Spill Procedures. (n.d.). Cornell University Environmental Health and Safety.

- 5 Steps To Manage Chemical Inventory In Your Lab. (2024, March 19). Genemod.

- Chemical Safety: Personal Protective Equipment. (n.d.).

- Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety.

- Personal Protective Equipment (PPE). (n.d.). CHEMM.

- Benzamide. (n.d.). PubChem.

- A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies. (2025). Benchchem.

- What are the best practices for maintaining a chemical inventory? (2025, April 19). Simple But Needed.

- Managing Chemical Retention and Storage In Your Laboratory. (n.d.).

- What are stabilizers for amides, imides and amines for their long time storage? (2015, November 26). ResearchGate.

- Chemical Storage. (n.d.).

- Storage and management of chemical reagents. (n.d.).

- 2,6-Dichlorobenzonitrile Degradation Pathway. (n.d.). Eawag-BBD.

- BENZAMIDE (FOR SYNTHESIS). (n.d.). Suvchem Laboratory Chemicals.

- Benzonitrile Degradation Pathways: A Technical Support Guide. (2025). Benchchem.

- MATERIAL SAFETY DATA SHEET - BENZAMIDE. (n.d.). Oxford Lab Fine Chem LLP.

- How to Safely Store Lab Chemicals and Reagents. (2025, October 15). B&M Scientific.

- BENZAMIDE FOR SYNTHESIS MSDS. (2016, April 28). Loba Chemie.

- Thiobenzamide Degradation Pathway. (2006, November 6). Eawag-BBD.

- BENZAMIDE CAS No 55-21-0 MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical.

- Guidelines for Safe Handling of Powders and Bulk Solids. (2004, November). AIChE.

- Investigation of tropicamide and benzalkonium chloride stability using liquid chromatography. (2014, September 9). ResearchGate.

- Standard operating procedure for hazardous chemicals Handling of nanomaterials. (2020, July 6).

- Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory. National Academies Press (US).

- Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2025, August 6). ResearchGate.

- Synthesis and stability of strongly acidic benzamide derivatives. (2018, February 27). PMC.

- Amides: Structure, Properties, and Reactions. (n.d.). Solubility of Things.

- Stability testing of existing active substances and related finished products. (2023, July 13).

- Ensuring the safe handling of chemicals. (2022, September 30). World Health Organization (WHO).

- How to test the stability of amide bond using an enzymatic assay? (2016, December 29). ResearchGate.

- Analytical Techniques In Stability Testing. (n.d.). Separation Science.

- Handling Hazardous Bulk Solids and Powders: Safety First! (n.d.). De Dietrich.

- Amide. (n.d.). Wikipedia.

- ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Amide - Wikipedia [en.wikipedia.org]

- 3. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. falseguridad.com [falseguridad.com]

- 5. PPE and Safety for Chemical Handling [acsmaterial.com]

- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 8. tmi.utexas.edu [tmi.utexas.edu]

- 9. vumc.org [vumc.org]

- 10. lobachemie.com [lobachemie.com]

- 11. Simplifying Chemical Inventory Management in the Lab | Lab Manager [labmanager.com]

- 12. sbnsoftware.com [sbnsoftware.com]

- 13. Chemical Inventory Management Best Practices - Vertére [vertere.com]

- 14. genemod.net [genemod.net]

- 15. media.vwr.com [media.vwr.com]

- 16. ddpsinc.com [ddpsinc.com]

- 17. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 18. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. onepointesolutions.com [onepointesolutions.com]

- 21. Storage and management of chemical reagents [djsj.com.cn]

- 22. researchgate.net [researchgate.net]

- 23. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]

- 24. Synthesis and stability of strongly acidic benzamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. researchgate.net [researchgate.net]